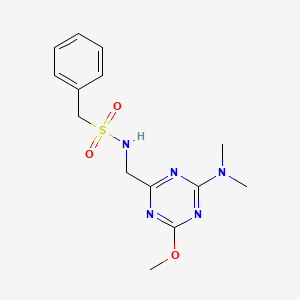

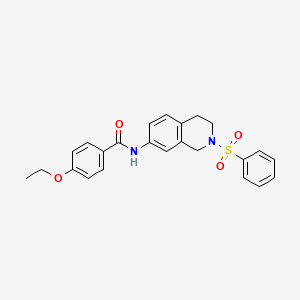

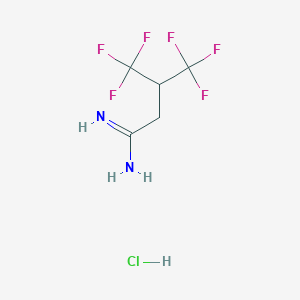

![molecular formula C20H21N3O3S2 B2517015 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone CAS No. 895450-41-6](/img/structure/B2517015.png)

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient eco-friendly microwave-assisted synthesis of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was achieved through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .

Molecular Structure Analysis

The crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, pi–pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring and the LEU212 had pi-alkyl interactions with the same aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and IR, NMR, and MS spectral data of a related compound were provided .

科学的研究の応用

Benzothiazole derivatives, such as 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone, are notable for their broad spectrum of pharmacological activities. These compounds have been extensively explored in the realm of medicinal chemistry due to their potent biological activities and potential therapeutic applications. This discussion focuses on the scientific research applications of these derivatives, excluding aspects related to drug use, dosage, and side effects.

Biological Activities and Therapeutic Potential

Benzothiazole derivatives exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents. For instance, they have been shown to possess antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of benzothiazoles, featuring a benzene ring fused with a thiazole ring, contributes to their efficacy in various biological roles. These compounds have been integrated into the structure of several drugs, highlighting their importance in drug discovery and development (Kamal et al., 2015).

Role in Antimicrobial Resistance

The benzothiazole scaffold has also been leveraged in addressing the critical issue of antimicrobial resistance. Research indicates that derivatives of benzothiazole can serve as effective antimicrobial agents, offering a new avenue for combating drug-resistant bacterial strains. This is particularly relevant in the ongoing fight against tuberculosis (TB), where benzothiazole derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).

Contributions to Cancer Research

In cancer research, benzothiazole derivatives have been identified as potential antitumor agents. Their ability to modulate various molecular pathways involved in cancer progression makes them valuable in the development of new anticancer therapies. Specifically, they have been explored for their efficacy in inhibiting the growth of colorectal cancer cells by affecting gene and protein expressions related to cancer development (Moorthy et al., 2023).

Advancements in Pharmacological Activities

The exploration of benzothiazole and its derivatives continues to yield new insights into their pharmacological activities. These compounds are not only pivotal in the treatment of existing conditions but also offer a foundation for the development of novel therapeutic agents with improved efficacy and safety profiles. The structural versatility of benzothiazoles allows for the synthesis of diverse compounds, each with the potential to address specific therapeutic needs (Sumit et al., 2020).

将来の方向性

The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with enhanced biological activities. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .

特性

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLZORIFSOSEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

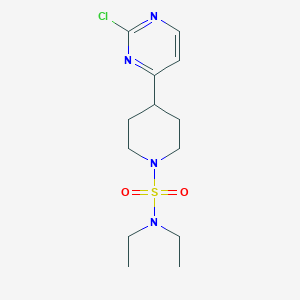

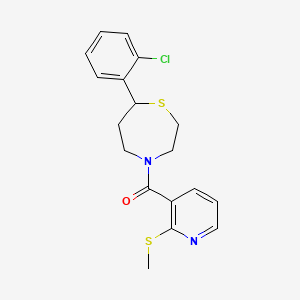

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

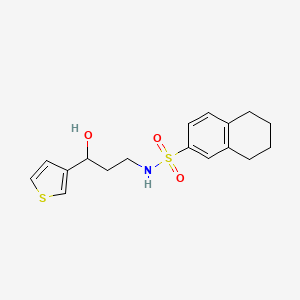

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

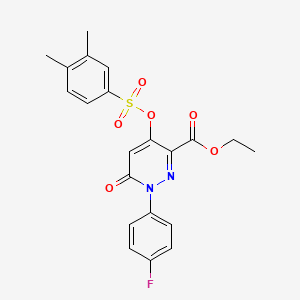

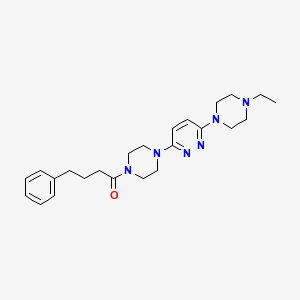

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

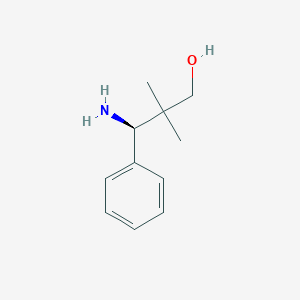

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)